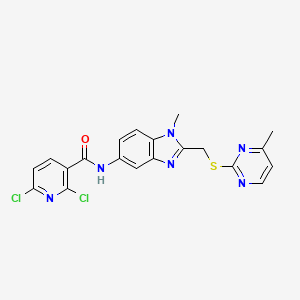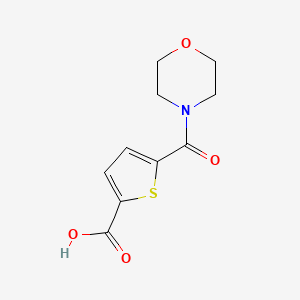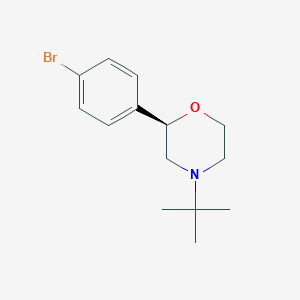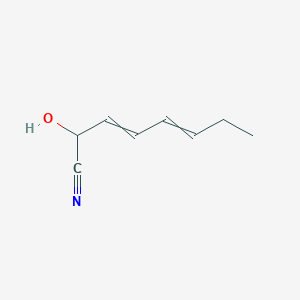![molecular formula C17H32OSi B12625702 [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane CAS No. 918534-30-2](/img/structure/B12625702.png)
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexene ring with a methoxy group and three isopropyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane typically involves the reaction of a cyclohexene derivative with a silane compound under specific conditions. One common method includes the use of a Grignard reagent to introduce the methoxy group, followed by the addition of tri(propan-2-yl)silane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Industrial production also focuses on cost-effective methods and the use of readily available starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds with different alkyl groups. Substitution reactions can result in a wide range of functionalized silanes.
Applications De Recherche Scientifique
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to interact with different substrates, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylidenecyclohexen-1-yl)methoxy-tri(propan-2-yl)silane: A closely related compound with similar structural features.
2-methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene: Another compound with a cyclohexene ring and similar functional groups.
Uniqueness
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields of research and industry further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
918534-30-2 |
|---|---|
Formule moléculaire |
C17H32OSi |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
(5-methylidenecyclohexen-1-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H32OSi/c1-13(2)19(14(3)4,15(5)6)18-12-17-10-8-9-16(7)11-17/h10,13-15H,7-9,11-12H2,1-6H3 |
Clé InChI |
FTGCORQCXJIEHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CCCC(=C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)

![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)


![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)

![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)

![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
